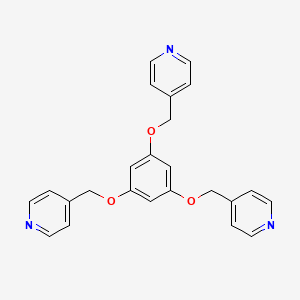![molecular formula C26H46NNaO7S B15073116 sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate](/img/structure/B15073116.png)
sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium taurodeoxycholate hydrate is a bile acid derivative that is synthesized from cholesterol in the liver. It is an amphiphilic surfactant molecule, meaning it has both hydrophilic and hydrophobic properties. This compound is commonly used in scientific research due to its ability to solubilize membrane proteins and its involvement in various biological pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium taurodeoxycholate hydrate is synthesized by conjugating deoxycholic acid with taurine. The process involves the activation of deoxycholic acid followed by its reaction with taurine in the presence of a coupling agent. The product is then purified through crystallization .
Industrial Production Methods: In industrial settings, the production of sodium taurodeoxycholate hydrate involves the extraction of deoxycholic acid from bile, followed by its chemical conjugation with taurine. The reaction is typically carried out in aqueous solution, and the product is isolated through crystallization and drying .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium taurodeoxycholate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different bile acid derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various bile acid derivatives and modified surfactant molecules .
Applications De Recherche Scientifique
Sodium taurodeoxycholate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the solubilization of hydrophobic compounds and in the study of micellar systems.
Biology: It is employed in the isolation and study of membrane proteins, as well as in cell culture to promote cell growth and differentiation.
Medicine: It is investigated for its potential therapeutic effects in liver diseases and its role in drug delivery systems.
Industry: It is used in the formulation of pharmaceuticals and cosmetics due to its surfactant properties
Mécanisme D'action
Sodium taurodeoxycholate hydrate exerts its effects through several mechanisms:
Surfactant Action: It reduces surface tension, allowing for the solubilization of hydrophobic molecules.
Activation of Pathways: It activates the TGR5 and S1PR2 pathways, which are involved in various cellular processes such as inflammation and metabolism.
Molecular Targets: It interacts with membrane proteins, facilitating their isolation and study.
Comparaison Avec Des Composés Similaires
- Sodium taurohyodeoxycholate hydrate
- Taurodeoxycholic acid sodium salt hydrate
- Taurohyodeoxycholic acid sodium salt hydrate
Comparison: Sodium taurodeoxycholate hydrate is unique due to its specific activation of the TGR5 and S1PR2 pathways, which are not as prominently activated by similar compounds. Additionally, its amphiphilic nature makes it particularly effective in solubilizing membrane proteins compared to other bile acid derivatives .
Propriétés
Formule moléculaire |
C26H46NNaO7S |
|---|---|
Poids moléculaire |
539.7 g/mol |
Nom IUPAC |
sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate |
InChI |
InChI=1S/C26H45NO6S.Na.H2O/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);;1H2/q;+1;/p-1 |
Clé InChI |
OLPIZAYYAVQETM-UHFFFAOYSA-M |
SMILES canonique |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B15073040.png)
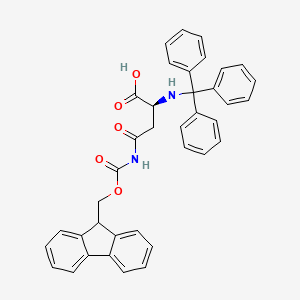
![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)
![(2S)-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-Aminopropanamido]-2-(methanethioyl)acetamido]-3-methylbutanamido]-4-methylpent-4-enamido]-4-methylpentanethioic S-acid](/img/structure/B15073052.png)
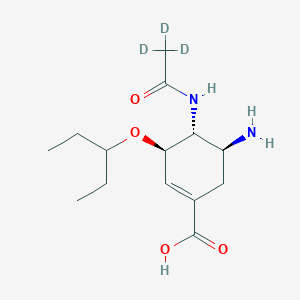
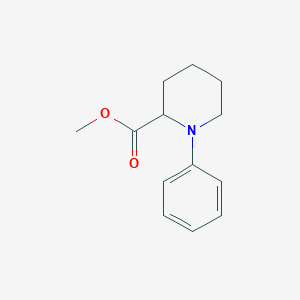
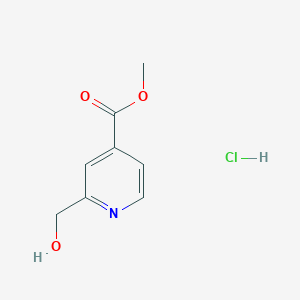
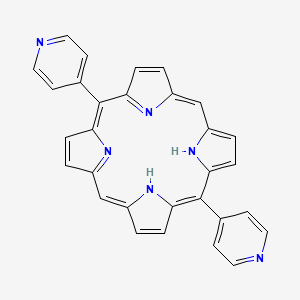
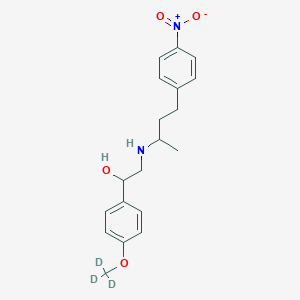
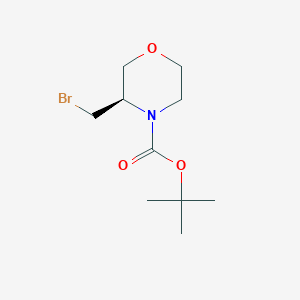
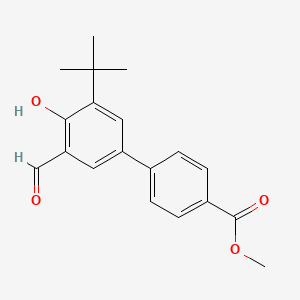
![3,3''-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2'-benzyl-2-hydroxy-[1,1'-binaphthalene])](/img/structure/B15073102.png)
![ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B15073105.png)
